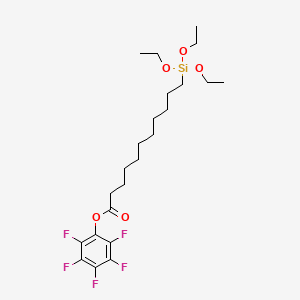

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

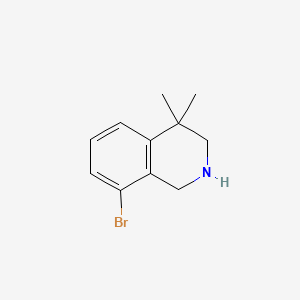

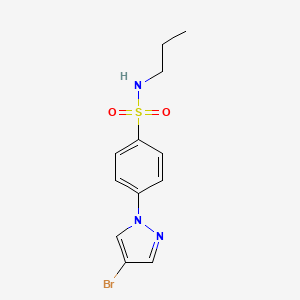

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

Pyridinylboronic acids and esters, which are structurally similar to the requested compound, can be synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction . Another method involves halogen-metal exchange (HMe) and borylation .Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and carries one lone pair of electrons. In the case of “(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate”, additional functional groups are attached to the pyridine ring .Chemical Reactions Analysis

Pyridinylboronic acids and esters can undergo various reactions. For example, they can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of a boron group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, pyridinylboronic acids typically have a high melting point (>300 °C) .Aplicaciones Científicas De Investigación

Anticancer Potential

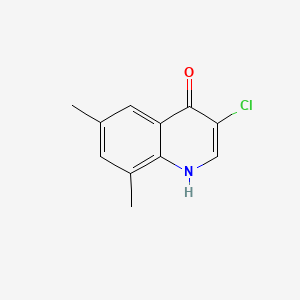

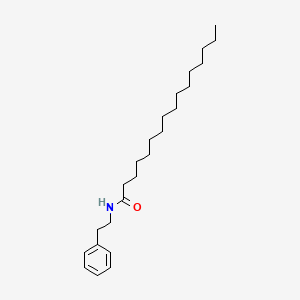

- Quinolinyl acrylate derivatives, including compounds similar to (E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate, have been evaluated against human prostate cancer cells. They exhibit inhibitory effects on cell viability, adhesion, migration, invasion, and other cancer cell activities (Rodrigues et al., 2012).

Herbicidal Activity

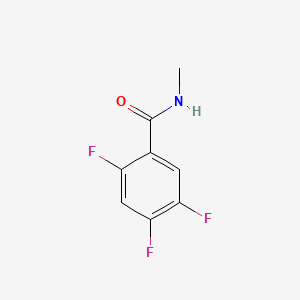

- Certain acrylate derivatives have been synthesized as herbicidal agents. They show promising herbicidal activities, especially in the inhibition of PSII electron transport (Wang et al., 2004).

Corrosion Inhibition

- Photo-cross-linkable polymers, including acrylate derivatives, are effective in inhibiting mild steel corrosion in acidic environments. These polymers act as mixed-type inhibitors and adhere well to the metal surface (Baskar et al., 2014).

Waste Gas Treatment

- In research on environmental protection, acrylates have been used in biotrickling filters for the effective removal of waste gases, like methyl acrylate (Wu et al., 2016).

Photovoltaic Applications

- Acrylate-based ruthenium sensitizers have been synthesized for use in dye-sensitized solar cells, improving light harvesting efficiency and overall power conversion efficiency (Ryu et al., 2009).

Direcciones Futuras

The future directions in the study and application of a chemical compound depend on the current state of research and the potential uses of the compound. For example, pyridinylboronic acids and esters are valuable building blocks in organic synthesis and have potential applications in the development of pharmaceuticals .

Propiedades

IUPAC Name |

methyl (E)-3-(2-chloro-5-methylpyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNFCPGOFVTG-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N=C1)Cl)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)